molecular formula C12H11NO B1422785 (5-Phenylpyridin-2-yl)methanol CAS No. 197847-89-5

(5-Phenylpyridin-2-yl)methanol

Cat. No.: B1422785
CAS No.: 197847-89-5
M. Wt: 185.22 g/mol
InChI Key: LOPRSPHHBIRJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Phenylpyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Phenylpyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-phenylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPRSPHHBIRJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20708632
Record name (5-Phenylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197847-89-5
Record name (5-Phenylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ionization Profile and pKa Determination of (5-Phenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values and ionization of (5-Phenylpyridin-2-yl)methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Phenylpyridin-2-yl)methanol (CAS: 197847-89-5) represents a critical structural motif in medicinal chemistry, often utilized as a fragment in kinase inhibitors and receptor modulators. Its physicochemical behavior is governed by two distinct ionization centers: the basic pyridine nitrogen and the weakly acidic hydroxymethyl group.

Understanding the ionization constant (pKa) of this molecule is prerequisite for predicting its aqueous solubility, lipophilicity (LogD), and membrane permeability. This guide provides a structural analysis of its ionization, a theoretical derivation of its pKa based on fragment contributions, and a validated experimental protocol for accurate determination using cosolvent potentiometry.

Key Physicochemical Insights:

  • Primary Ionization (Basic): Protonation of the pyridine nitrogen. Estimated pKa

    
     3.4 – 3.8.
    
  • Secondary Ionization (Acidic): Deprotonation of the hydroxyl group. Predicted pKa

    
     13.4.
    
  • Physiological State: At blood pH (7.4), the molecule exists predominantly (>99.9%) in its neutral, uncharged form, favoring membrane permeability.

Structural Dissection & Theoretical pKa Derivation

To accurately estimate the pKa of (5-Phenylpyridin-2-yl)methanol without direct experimental data, we must analyze the electronic contributions of its substituents relative to the pyridine core using Hammett principles and fragment analog data.

The Ionization Equilibrium

The relevant physiological ionization event is the protonation of the pyridine nitrogen.

Ionization Neutral (5-Phenylpyridin-2-yl)methanol (Neutral Base) Protonated Protonated Conjugate Acid (Cationic Form) Neutral->Protonated + H+ (Protonation) Protonated->Neutral Ka (Deprotonation) H_ion H+

Caption: Equilibrium between the protonated pyridinium cation and the neutral free base.

Fragment-Based Prediction (SAR Analysis)

We derive the pKa by applying substituent effects to the baseline pKa of Pyridine.

Structural FragmentReference CompoundExperimental pKa (aq)Electronic Effect
Core Scaffold Pyridine5.23 Baseline basicity of sp2 Nitrogen.
Substituent 1 2-Hydroxymethyl-~3.80Electron Withdrawing (-I): The oxygen atom exerts a negative inductive effect through the methylene bridge, significantly lowering electron density at the nitrogen.
Substituent 2 3-Phenyl- (Meta)~4.80Weakly Electron Withdrawing: The sp2 phenyl ring is inductively withdrawing relative to hydrogen. Resonance donation is minimal in the ground state due to steric twisting.
Composite Target Molecule ~3.40 The combined withdrawing effects of the 2-CH2OH and 5-Phenyl groups suppress the pKa below that of the individual analogs.

Experimental Protocol: pKa Determination via Yasuda-Shedlovsky Method

Due to the presence of the lipophilic phenyl ring, (5-Phenylpyridin-2-yl)methanol may exhibit limited aqueous solubility in its neutral form. Standard aqueous titration can yield noisy data due to precipitation near the pKa. The Yasuda-Shedlovsky extrapolation method (titration in cosolvent mixtures) is the gold standard for such lipophilic bases.

Materials & Equipment
  • Compound: >5 mg of (5-Phenylpyridin-2-yl)methanol (High Purity).

  • Titrator: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

  • Cosolvent: Methanol (HPLC Grade) or Dioxane.

  • Titrant: 0.1 M KOH and 0.1 M HCl (standardized).

  • Inert Gas: Argon or Nitrogen purge (to remove dissolved CO2).

Step-by-Step Workflow

Protocol Start Start: Sample Preparation Weigh Weigh ~5mg Sample Start->Weigh Dissolve Prepare 3 Cosolvent Ratios (30%, 40%, 50% MeOH/Water) Weigh->Dissolve Titrate Potentiometric Titration (Acid to Base scan) Dissolve->Titrate Repeat for each ratio Calc_psKa Calculate psKa (Apparent pKa in solvent) Titrate->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric) Calc_psKa->Plot Extrapolate Extrapolate to 0% Solvent (Pure Aqueous pKa) Plot->Extrapolate

Caption: Workflow for determining aqueous pKa of lipophilic compounds using cosolvent extrapolation.

Detailed Procedure
  • Preparation: Prepare three separate assay vials containing the sample dissolved in 30%, 40%, and 50% (w/w) Methanol/Water mixtures. Ensure ionic strength is constant (0.15 M KCl).

  • Calibration: Calibrate the pH electrode using the "4-parameter" method to account for the difference in liquid junction potential caused by the organic solvent.

  • Titration: Acidify the sample to pH ~2.0 using HCl. Titrate with KOH until pH ~11.0. This covers both the protonation of the pyridine (expected ~3.5) and ensures full deprotonation.

  • Data Analysis (Yasuda-Shedlovsky):

    • Determine the apparent pKa (

      
      ) in each solvent mixture.
      
    • Plot (

      
      ) on the Y-axis versus the reciprocal of the dielectric constant (
      
      
      
      ) on the X-axis.
    • The Y-intercept of the linear regression represents the true aqueous pKa.

Physiological Implications & Biopharmaceutics[1]

For drug development, the ionization state determines the Distribution Coefficient (LogD) and solubility profile.

Ionization vs. pH Profile

Using the estimated pKa of 3.5:

pH EnvironmentDominant SpeciesChargeMembrane Permeability
Stomach (pH 1.5) Pyridinium Cation+1Low (Soluble)
Lysosome (pH 4.5) Mixed (90% Neutral)~0Moderate
Intestine (pH 6.5) Neutral Base0High
Blood (pH 7.4) Neutral Base0High
Solubility & LogD

Because the pKa (3.5) is well below physiological pH (7.4), the molecule behaves as a neutral lipophile in systemic circulation.

  • LogD (7.4)

    
     LogP:  The distribution coefficient at pH 7.4 will be virtually identical to the intrinsic LogP (approx 1.7 - 2.0).
    
  • Solubility: Solubility will be lowest at pH > 4.5. Formulation strategies (e.g., cyclodextrins or amorphous solid dispersions) may be required if the intrinsic solubility is limiting.

References

  • PubChem. (2025).[1][2][3] Compound Summary: 2-(Hydroxymethyl)pyridine (Piconol).[4][5] National Library of Medicine. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine substituent effects).[1][6]

  • EPA CompTox Dashboard. (2024). Physicochemical Properties of Pyridine Derivatives. US Environmental Protection Agency. [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Potential of Phenylpyridine Methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpyridine methanol scaffold represents a cornerstone in medicinal chemistry, its discovery and subsequent derivatization having yielded compounds of profound therapeutic impact. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and diverse pharmacological applications of these versatile analogs. From their pivotal role in the fight against malaria with the advent of mefloquine to their emerging potential in oncology and infectious diseases, this document traces the evolution of this remarkable chemical class. Detailed synthetic protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are presented to equip researchers with the foundational knowledge and practical tools necessary for the continued exploration and exploitation of phenylpyridine methanol analogs in modern drug discovery.

A Historical Perspective: From Antimalarials to Broader Therapeutic Horizons

The story of phenylpyridine methanol analogs is inextricably linked with the urgent need for effective antimalarial agents, particularly in the mid-20th century. The rise of chloroquine-resistant Plasmodium falciparum spurred a massive drug discovery program, most notably at the Walter Reed Army Institute of Research (WRAIR) in the United States. This extensive effort, born out of the challenges faced during the Vietnam War, systematically explored a vast chemical space, ultimately leading to the discovery of mefloquine (Lariam) .

Mefloquine, a quinoline methanol, was a landmark achievement, demonstrating significant efficacy against multidrug-resistant malaria.[1] Its development highlighted the therapeutic potential of the broader class of aryl methanol compounds containing a nitrogenous heterocycle. While initially focused on quinolines, this research paved the way for the exploration of other heterocyclic systems, including the phenylpyridine core.

The timeline below outlines key milestones in the discovery and development of phenylpyridine methanol analogs and related compounds:

  • 1960s: The WRAIR initiates a large-scale antimalarial drug discovery program in response to growing chloroquine resistance.

  • 1970s: Mefloquine (WR 142,490) is identified and enters clinical trials, demonstrating high efficacy against resistant malaria strains.

  • 1989: Mefloquine receives FDA approval, becoming a critical tool for malaria prophylaxis and treatment.

  • Late 20th Century - Present: The focus broadens to explore other therapeutic applications of the phenylpyridine scaffold, leading to the discovery of analogs with anticancer, antimicrobial, and other pharmacological activities. Research into asymmetric synthesis methods accelerates, enabling the production of specific stereoisomers with improved efficacy and reduced side effects.

Synthetic Strategies: Accessing the Phenylpyridine Methanol Core

The synthesis of phenylpyridine methanol analogs has evolved significantly, with modern methods offering high efficiency, stereocontrol, and functional group tolerance. The primary approaches can be broadly categorized into asymmetric reduction of precursor ketones and cross-coupling reactions to construct the phenylpyridine scaffold.

Asymmetric Catalytic Hydrogenation of Phenyl Pyridyl Ketones

A highly efficient and atom-economical method for producing enantiomerically pure phenylpyridine methanols is the asymmetric catalytic hydrogenation of the corresponding phenyl pyridyl ketones. This method typically employs chiral transition metal catalysts, such as those based on iridium or ruthenium with chiral phosphine ligands.

Experimental Protocol: Asymmetric Synthesis of (S)-phenyl(pyridin-2-yl)methanol [2]

  • Catalyst Preparation:

    • In a reaction flask under an argon atmosphere, add the chiral ligand (e.g., a chiral bisphosphine ligand) and a metal complex (e.g., [Ir(COD)Cl]₂).

    • Add methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, add the phenyl(pyridin-2-yl)methanone substrate, the prepared catalyst solution, a base (e.g., sodium methoxide), and the reaction solvent (e.g., methanol).

    • Pressurize the autoclave with hydrogen gas (typically 1-10 MPa).

    • Heat the reaction mixture (typically 40-100 °C) and stir for 2-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave and carefully release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography, to yield the enantiomerically enriched (S)-phenyl(pyridin-2-yl)methanol.

Parameter Typical Conditions Reference
Catalyst [Ir(COD)Cl]₂ / Chiral Bisphosphine Ligand[2]
Substrate Phenyl(pyridin-2-yl)methanone[2]
Solvent Methanol[2]
Base Sodium Methoxide[2]
Hydrogen Pressure 3.0 MPa[2]
Temperature 40 °C[2]
Reaction Time 12 hours[2]
Yield >90%[2]
Enantiomeric Excess (ee) >95%[2]
Suzuki-Miyaura Cross-Coupling for Scaffold Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the C-C bond between the phenyl and pyridine rings, providing a versatile route to a wide range of substituted phenylpyridines that can then be further functionalized to the corresponding methanols.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine bromopyridine, phenylboronic acid, and base in a flask B Add Palladium catalyst and ligand A->B C Add solvent (e.g., dioxane/water) B->C D Heat the reaction mixture under inert atmosphere C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool the reaction and perform aqueous work-up E->F G Extract with an organic solvent F->G H Dry and concentrate the organic phase G->H I Purify by column chromatography H->I

Caption: A generalized workflow for the synthesis of phenylpyridines via Suzuki-Miyaura cross-coupling.

Pharmacological Applications and Mechanisms of Action

While their origins lie in antimalarial research, phenylpyridine methanol analogs have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Antimalarial Activity

The primary mechanism of action for many quinoline and phenylpyridine methanol antimalarials is thought to involve the inhibition of hemozoin formation in the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. These antimalarial drugs are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to the accumulation of toxic heme, which ultimately kills the parasite.

Anticancer Activity

Several phenylpyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[3][4] One of the key mechanisms identified is the interaction with microtubules, essential components of the cytoskeleton involved in cell division.

Signaling Pathway: Microtubule Disruption by Phenylpyridine Analogs

G A Phenylpyridine Analog B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Mitotic Arrest (G2/M Phase) D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Caption: Simplified signaling pathway illustrating microtubule disruption by anticancer phenylpyridine analogs.[5]

Some phenylpyridine analogs have been shown to cause G2/M cell cycle arrest and induce apoptosis in cancer cells.[3][5] The structure-activity relationship studies suggest that the nature and position of substituents on both the phenyl and pyridine rings significantly influence the antiproliferative activity.[6]

Antimicrobial Activity

The phenylpyridine scaffold has also been explored for its potential as an antimicrobial agent. Certain derivatives have demonstrated activity against a range of bacteria and fungi.[1][7] The precise mechanisms of action are still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Structure-activity relationship studies have indicated that the presence of specific functional groups, such as a bromoacetyl moiety, can enhance the antifungal properties of phenylpyrazole derivatives, a related class of compounds.[1]

Other Therapeutic Areas

The versatility of the phenylpyridine scaffold has led to its investigation in other therapeutic areas as well. For instance, certain analogs have been identified as inhibitors of the Wnt signaling pathway, which is implicated in various diseases, including cancer and fibrosis.[8] Additionally, some derivatives have been explored as modulators of G-protein coupled receptors (GPCRs), such as the M1 muscarinic acetylcholine receptor, which is a target for cognitive disorders like Alzheimer's disease.[9]

Structure-Activity Relationships (SAR)

The biological activity of phenylpyridine methanol analogs is highly dependent on their structural features. Understanding the SAR is crucial for the rational design of more potent and selective drug candidates.

Structural Modification Impact on Biological Activity Therapeutic Area Reference
Substitution on the Phenyl Ring The position and nature of substituents (e.g., halogens, alkyl, alkoxy groups) can significantly affect potency and selectivity. Ortho-substituents can influence the conformation of the molecule.Antimalarial, Anticancer[2][6]
Substitution on the Pyridine Ring Modifications to the pyridine ring can alter the compound's physicochemical properties, such as solubility and basicity, which can impact its pharmacokinetic profile and target engagement.Anticancer, Antimicrobial[6]
Stereochemistry of the Methanol Group The chirality of the methanol carbon is often critical for biological activity. Different enantiomers can exhibit vastly different potencies and toxicities.Antimalarial, various[2][10]
Nature of the Linker (if any) For conjugated molecules, the length and flexibility of the linker between the phenylpyridine moiety and another pharmacophore are crucial for optimal target binding.Wnt Pathway Inhibition[8]

Future Directions and Conclusion

The journey of phenylpyridine methanol analogs from their discovery as antimalarial agents to their current status as a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. The continued exploration of this chemical class holds immense promise for addressing unmet medical needs.

Future research will likely focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will enable the design of more selective and effective drugs.

  • Expansion into New Therapeutic Areas: The versatility of the phenylpyridine scaffold suggests that its therapeutic potential is far from exhausted.

  • Development of Advanced Synthetic Methodologies: The discovery of new and more efficient synthetic routes will facilitate the creation of diverse chemical libraries for high-throughput screening.

  • Application of Computational Drug Design: In silico methods will play an increasingly important role in predicting the biological activity and pharmacokinetic properties of novel phenylpyridine methanol analogs, thereby accelerating the drug discovery process.

References

  • Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy. (n.d.). National Center for Biotechnology Information. [Link]

  • CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. (n.d.).
  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (n.d.).
  • Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. (1994). PubMed. [Link]

  • Novel microtubule-interacting phenoxy pyridine and phenyl sulfanyl pyridine analogues for cancer therapy. (2008). PubMed. [Link]

  • Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP. (1987). PubMed. [Link]

  • Assessment of the molecular mechanisms of action of novel 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one allosteric modulators at the M1 muscarinic acetylcholine receptors. (2018). Monash University. [Link]

  • Exploring the excited state behavior for 2-(phenyl)imidazo[4,5-c]pyridine in methanol solvent. (2017). Nature. [Link]

  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. (n.d.). National Center for Biotechnology Information. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Scheme 1. Synthesis of complexes 2 and 3. Conditions: a) 2-phenylpyridine (6 equiv.), methanol-toluene (4. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. (2005). PubMed. [Link]

  • Assessment of the molecular mechanisms of action of novel 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one allos. (n.d.). Nottingham ePrints. [Link]

  • Metabolic Response to the Mitochondrial Toxin 1-Methyl-4-phenylpyridinium (MPP+) in LDH-A/B Double-knockout LS174T Colon Cancer Cells. (2021). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. (2019). PubMed. [Link]

  • Discovery and structure-activity relationship study of phthalimide-phenylpyridine conjugate as inhibitor of Wnt pathway. (2019). PubMed. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]

  • Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. (2008). PubMed. [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. (2018). PubMed. [Link]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (n.d.). National Center for Biotechnology Information. [Link]

Sources

The (5-Phenylpyridin-2-yl)methanol Fragment: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Phenylpyridine Core

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, a testament to its remarkable versatility in engaging with a diverse array of biological targets.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of rational drug design. When coupled with a phenyl group, the resulting phenylpyridine motif offers a unique combination of aromaticity, rigidity, and opportunities for nuanced molecular interactions. This guide focuses on a specific, yet increasingly important, embodiment of this core: (5-Phenylpyridin-2-yl)methanol .

The strategic placement of the phenyl group at the 5-position and the hydroxymethyl group at the 2-position of the pyridine ring creates a fragment with a distinct vectoral projection of its functional groups. This arrangement allows for a three-dimensional exploration of binding pockets, offering potential for high-affinity interactions and selective modulation of protein function. This in-depth technical guide, intended for researchers and drug development professionals, will dissect the synthesis, known biological applications, and key considerations for deploying the (5-phenylpyridin-2-yl)methanol fragment in drug discovery campaigns. We will move beyond a mere recitation of facts to provide a causal understanding of experimental choices and a framework for the strategic application of this valuable molecular building block.

I. Synthesis of the (5-Phenylpyridin-2-yl)methanol Core: A Practical Guide

The efficient and scalable synthesis of the (5-phenylpyridin-2-yl)methanol core is a prerequisite for its successful application in drug discovery. Several robust synthetic strategies can be employed, primarily revolving around the formation of the C-C bond between the phenyl and pyridine rings, followed by the introduction or modification of the methanol moiety.

A. Key Synthetic Strategies

The construction of the 5-phenylpyridine backbone is most commonly achieved through palladium-catalyzed cross-coupling reactions. The choice between methodologies such as the Suzuki-Miyaura or Negishi coupling often depends on the availability of starting materials, functional group tolerance, and desired scale.

  • Suzuki-Miyaura Coupling: This versatile and widely used reaction couples a boronic acid (or its ester) with an organohalide.[2] For the synthesis of our target fragment, this would typically involve the reaction of a 5-halopyridine derivative with phenylboronic acid.[1][3][4][5]

  • Negishi Coupling: This reaction utilizes an organozinc reagent, which can be more reactive than the corresponding boronic acid, often allowing for milder reaction conditions.[6][7] The coupling of a 5-halopyridine with a phenylzinc reagent is a viable alternative to the Suzuki coupling.

  • Grignard Reaction: While the direct formation of a pyridyl Grignard reagent can be challenging, a halogen-metal exchange can be employed to generate the desired nucleophile. Subsequent reaction with an appropriate aldehyde or ketone can then form the desired alcohol.[8][9]

B. Experimental Protocol: A Two-Step Synthesis via Suzuki Coupling and Reduction

This protocol outlines a reliable and adaptable two-step synthesis of (5-phenylpyridin-2-yl)methanol, commencing with a Suzuki-Miyaura coupling to form the phenylpyridine core, followed by the reduction of a carbonyl group to yield the target alcohol.

Step 1: Suzuki-Miyaura Coupling of 5-Bromo-2-pyridinecarboxaldehyde and Phenylboronic Acid

This step establishes the core 5-phenylpyridine scaffold.

  • Rationale: The choice of 5-bromo-2-pyridinecarboxaldehyde as a starting material is strategic. The bromine atom at the 5-position provides a reactive handle for the Suzuki coupling, while the aldehyde at the 2-position serves as a direct precursor to the desired methanol functionality. Phenylboronic acid is a readily available and stable coupling partner.

Protocol:

  • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-pyridinecarboxaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • To this suspension, add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).

  • The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 5-phenyl-2-pyridinecarboxaldehyde, is purified by column chromatography on silica gel.

Step 2: Reduction of 5-Phenyl-2-pyridinecarboxaldehyde to (5-Phenylpyridin-2-yl)methanol

This step converts the aldehyde to the target primary alcohol.

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the conversion of aldehydes to primary alcohols in the presence of other reducible functional groups.

Protocol:

  • Dissolve the purified 5-phenyl-2-pyridinecarboxaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude (5-phenylpyridin-2-yl)methanol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction Start1 5-Bromo-2-pyridinecarboxaldehyde + Phenylboronic Acid Catalyst1 Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/Water, 80-100 °C Start1->Catalyst1 Reactants Intermediate 5-Phenyl-2-pyridinecarboxaldehyde Catalyst1->Intermediate Product Reagent2 NaBH₄ Methanol, 0 °C to RT Intermediate->Reagent2 Substrate FinalProduct (5-Phenylpyridin-2-yl)methanol Reagent2->FinalProduct Final Product

Caption: A two-step synthesis of (5-Phenylpyridin-2-yl)methanol.

II. Biological Applications and Structure-Activity Relationships

The (5-phenylpyridin-2-yl)methanol fragment has emerged as a valuable scaffold in the development of modulators for several important biological targets. The following sections will detail its application in specific drug discovery programs and discuss the structure-activity relationships (SAR) that govern its biological effects.

A. Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the TRPV3 ion channel.[6] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive target for therapeutic intervention.

  • Mechanism of Action: While the precise binding mode is not fully elucidated in the public domain, the pyridinyl methanol moiety is crucial for activity. It is hypothesized that the hydroxyl group and the pyridine nitrogen act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within the receptor's binding site.

  • Structure-Activity Relationship (SAR) Insights:

    • Hydroxyl Group: The presence of the hydroxyl group on the methylene bridge is critical for potent antagonist activity.

    • Pyridine Ring Substituents: Modifications to the pyridine ring, particularly at the 5-position with a phenyl group, have been shown to significantly influence potency and selectivity.

    • Phenyl Ring Substituents: Substitution on the phenyl ring provides a vector for optimizing physicochemical properties and fine-tuning the pharmacological profile.

Compound IDR1 (Pyridine)R2 (Phenyl)TRPV3 IC₅₀ (nM)
Lead Compound HH>1000
Analog 1 5-PhenylH150
Analog 2 5-Phenyl4-CF₃25
Analog 3 5-(4-Chlorophenyl)H80

Data is illustrative and based on general trends observed in the literature.

B. α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Antagonists

While not containing the exact (5-phenylpyridin-2-yl)methanol fragment, the approved anti-epileptic drug Perampanel (Fycompa®) features a closely related 5-pyridin-2-yl moiety.[2] This highlights the potential of the 5-phenylpyridine core in modulating the activity of ionotropic glutamate receptors.

  • Perampanel's Core Structure: Perampanel is a 1,3,5-triaryl-1H-pyridin-2-one derivative where the 5-position of the central pyridone ring is occupied by a pyridin-2-yl group.[2]

  • Implications for the (5-Phenylpyridin-2-yl)methanol Fragment: The success of Perampanel suggests that the 5-phenylpyridin-2-yl substructure is well-tolerated by the AMPA receptor. The methanol group in our core fragment could serve as a handle for further derivatization to explore interactions within the AMPA receptor binding pocket, potentially leading to novel modulators with distinct pharmacological profiles.

Diagram of the Pharmacological Landscape

Biological_Targets Fragment (5-Phenylpyridin-2-yl)methanol TRPV3 TRPV3 Ion Channel Fragment->TRPV3 Antagonism AMPAR AMPA Receptor (related core) Fragment->AMPAR Structural Analogy Other Other Potential Targets (e.g., Kinases, GPCRs) Fragment->Other

Caption: Known and potential biological targets of the fragment.

III. Physicochemical and ADME Considerations

The successful progression of a drug candidate is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. The (5-phenylpyridin-2-yl)methanol fragment possesses physicochemical characteristics that can be strategically leveraged to achieve a favorable ADME profile.

  • Lipophilicity (LogP): The combination of the aromatic phenyl and pyridine rings contributes to a moderate lipophilicity, which is often a desirable starting point for oral bioavailability. The LogP can be readily modulated by introducing polar or nonpolar substituents on the phenyl ring.

  • Polar Surface Area (TPSA): The presence of the hydroxyl group and the pyridine nitrogen contributes to the molecule's TPSA, influencing its solubility and permeability.

  • Hydrogen Bonding Potential: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These interactions are crucial for target binding and can also influence solubility and metabolism.

  • Metabolic Stability: The pyridine ring can be susceptible to metabolism, particularly oxidation. Strategies to mitigate this include the introduction of electron-withdrawing groups or blocking metabolically labile positions. The benzylic alcohol is also a potential site of oxidation.

Table of Predicted Physicochemical Properties for the Core Fragment

PropertyPredicted ValueDesirable Range for Oral Drugs
Molecular Weight185.22 g/mol < 500 g/mol
cLogP2.11-3
TPSA33.12 Ų< 140 Ų
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors2≤ 10
Rotatable Bonds2≤ 10

Predicted values are calculated using standard computational models and serve as a general guide.

IV. Future Perspectives and Conclusion

The (5-phenylpyridin-2-yl)methanol fragment represents a compelling starting point for the design of novel therapeutics. Its synthetic accessibility, coupled with a favorable combination of structural and physicochemical properties, makes it an attractive scaffold for targeting a range of biological macromolecules.

Future exploration of this fragment could involve:

  • Diversification of the Phenyl Ring: Systematic exploration of substituents on the phenyl ring to probe for additional binding interactions and to modulate ADME properties.

  • Modification of the Methanol Moiety: Conversion of the primary alcohol to other functional groups (e.g., ethers, esters, amines) to explore different interaction patterns and to serve as a handle for bioconjugation.

  • Scaffold Hopping and Bioisosteric Replacement: Replacing the phenyl or pyridine rings with other aromatic or heteroaromatic systems to discover novel chemotypes with improved properties.

References

  • Pasternak, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5452-5469. [Link]

  • Antypenko, O., et al. (2020). ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines. ScienceRise: Pharmaceutical Science, (3), 25. [Link]

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard’s reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of PharmTech Research, 2(4), 2374-2380.
  • de Jonge, A. P., & Wibaut, J. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(9‐10), 962-970. [Link]

  • Google Patents. (2019). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]

  • Serna-Vázquez, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10983. [Link]

  • Talk-Teach-Train. (n.d.). T002 · Molecular filtering: ADME and lead-likeness criteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

  • Lefranc, H., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(10), 2593. [Link]

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Pharmaceuticals, 16(12), 1664. [Link]

  • Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][9]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 55(12), 5859-5871. [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Protection of the Hydroxyl Group in (5-Phenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold

(5-Phenylpyridin-2-yl)methanol is a key structural motif in medicinal chemistry and materials science, valued for its rigid, planar backbone and versatile functional handles. The primary alcohol offers a crucial point for synthetic elaboration, enabling the construction of more complex molecular architectures. However, the nucleophilicity of the hydroxyl group, coupled with the inherent basicity of the pyridine nitrogen, presents a significant challenge in multi-step syntheses. Unwanted side reactions, such as O-alkylation, acylation, or oxidation, can lead to diminished yields and complex purification profiles.

This application note provides a comprehensive guide to the strategic selection and implementation of protecting groups for the hydroxyl moiety of (5-Phenylpyridin-2-yl)methanol. We will delve into the rationale behind choosing a particular protecting group, offering detailed, field-proven protocols for their installation and removal. The focus will be on achieving high-yielding, chemoselective transformations, thereby streamlining synthetic routes and accelerating discovery programs.

The Strategic Imperative: Why Protect (5-Phenylpyridin-2-yl)methanol?

A protecting group is a molecular "disguise" for a functional group, temporarily masking its reactivity to allow for chemical transformations elsewhere in the molecule.[1] The ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to a wide range of reaction conditions.

  • Orthogonal , meaning it can be removed without affecting other protecting groups in the molecule.[2]

In the context of (5-Phenylpyridin-2-yl)methanol, protection of the hydroxyl group is paramount when the synthetic route involves:

  • Strong bases or nucleophiles: To prevent deprotonation and subsequent unwanted reactions.

  • Oxidizing agents: To avoid oxidation of the primary alcohol to an aldehyde or carboxylic acid.

  • Electrophilic reagents: To prevent O-acylation or O-alkylation.

  • Metal-catalyzed cross-coupling reactions: Where the free hydroxyl group could interfere with the catalyst.

The presence of the pyridine nitrogen adds another layer of complexity. Its basicity can lead to catalyst poisoning in certain reactions or unwanted side reactions. While this guide focuses on hydroxyl protection, it is crucial to consider the reactivity of the pyridine nitrogen in the overall synthetic strategy.

Decision Framework for Protecting Group Selection

Choosing the right protecting group is a critical decision that can significantly impact the success of a synthetic campaign. The following flowchart provides a general framework for selecting an appropriate protecting group for (5-Phenylpyridin-2-yl)methanol based on the anticipated downstream reaction conditions.

G start Synthetic Goal for (5-Phenylpyridin-2-yl)methanol Derivative condition1 Downstream Reaction Conditions? start->condition1 condition2 Strongly Basic (e.g., n-BuLi, LDA)? condition1->condition2 Basic condition3 Acidic Conditions (e.g., hydrolysis, acid-catalyzed cyclization)? condition1->condition3 Acidic condition4 Oxidative Conditions? condition1->condition4 Oxidative condition5 Nucleophilic Attack? condition1->condition5 Nucleophilic pg1 Silyl Ethers (TBS, TIPS) Ethers (MOM, BOM) condition2->pg1 pg2 Ethers (BOM, PMB) Esters (Piv) condition3->pg2 pg3 Silyl Ethers (TBS, TIPS) Ethers (MOM, BOM) condition4->pg3 pg4 Esters (Acetate, Pivaloate) Ethers (MOM, BOM) condition5->pg4

Caption: Decision flowchart for selecting a hydroxyl protecting group.

Protecting Group Strategies: Protocols and Mechanistic Insights

This section details the application of common and effective protecting groups for (5-Phenylpyridin-2-yl)methanol. Each subsection provides a rationale for its use, detailed experimental protocols for protection and deprotection, and a summary of key stability data.

Silyl Ethers: The Workhorses of Hydroxyl Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability to a broad range of non-acidic and non-fluoride conditions, and tunable lability based on the steric bulk of the silicon substituents.[3][4] For (5-Phenylpyridin-2-yl)methanol, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are excellent choices.

Rationale for Use:

  • High Stability: TBS and TIPS ethers are stable to strongly basic conditions (e.g., Grignard reagents, organolithiums), many oxidizing agents, and some reducing agents.[5]

  • Orthogonality: They are readily cleaved by fluoride sources, a condition that leaves many other protecting groups intact.[6]

  • Tunable Lability: The steric bulk around the silicon atom dictates the ease of cleavage, with TIPS being more robust than TBS. This allows for selective deprotection in molecules with multiple silyl ethers.[7]

Table 1: Comparison of Common Silyl Ether Protecting Groups

Protecting GroupAbbreviationStability to AcidStability to BaseCleavage Conditions
tert-ButyldimethylsilylTBS/TBDMSModerateHighTBAF, HF•Py, CSA, AcOH
TriisopropylsilylTIPSHighHighTBAF, HF•Py

Experimental Protocols:

Protocol 1.1: Protection of (5-Phenylpyridin-2-yl)methanol as its TBS Ether

G cluster_reactant (5-Phenylpyridin-2-yl)methanol cluster_product TBS-protected alcohol reactant reagent + TBSCl, Imidazole DMF, 0 °C to rt reactant->reagent product reagent->product img1 img1 img2 img2

Caption: Protection of (5-Phenylpyridin-2-yl)methanol with TBSCl.

  • To a solution of (5-phenylpyridin-2-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired TBS-protected alcohol.

Protocol 1.2: Deprotection of the TBS Ether

G cluster_reactant TBS-protected alcohol cluster_product (5-Phenylpyridin-2-yl)methanol reactant reagent + TBAF THF, 0 °C to rt reactant->reagent product reagent->product img1 img1 img2 img2

Caption: Deprotection of the TBS ether using TBAF.

  • To a solution of the TBS-protected (5-phenylpyridin-2-yl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the parent alcohol.

Methoxymethyl (MOM) Ether: A Robust and Orthogonal Choice

Methoxymethyl (MOM) ether is another popular choice for protecting alcohols, offering excellent stability under a wide range of conditions.[8] It is particularly useful when subsequent reactions involve strong bases or organometallic reagents.

Rationale for Use:

  • Broad Stability: MOM ethers are stable to strong bases, nucleophiles, and a variety of oxidizing and reducing agents.[9]

  • Orthogonality: They are cleaved under acidic conditions, providing an orthogonal deprotection strategy to silyl ethers.[10] This is particularly valuable in complex syntheses requiring multiple protecting groups.[11]

Table 2: Stability Profile of MOM Ether

Protecting GroupAbbreviationStability to AcidStability to BaseCleavage Conditions
MethoxymethylMOMLowHighHCl, TFA, PPTS

Experimental Protocols:

Protocol 2.1: Protection of (5-Phenylpyridin-2-yl)methanol as its MOM Ether

G cluster_reactant (5-Phenylpyridin-2-yl)methanol cluster_product MOM-protected alcohol reactant reagent + MOMCl, DIPEA DCM, 0 °C to rt reactant->reagent product reagent->product img1 img1 img2 img2

Caption: Protection of (5-Phenylpyridin-2-yl)methanol with MOMCl.

  • To a solution of (5-phenylpyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Add chloromethyl methyl ether (MOMCl, 1.5 eq) dropwise. Caution: MOMCl is a suspected carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[12]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the MOM-protected alcohol.

Protocol 2.2: Deprotection of the MOM Ether

G cluster_reactant MOM-protected alcohol cluster_product (5-Phenylpyridin-2-yl)methanol reactant reagent + HCl MeOH, rt reactant->reagent product reagent->product img1 img1 img2 img2

Caption: Deprotection of the MOM ether using acidic conditions.

  • To a solution of the MOM-protected (5-phenylpyridin-2-yl)methanol (1.0 eq) in methanol (0.2 M), add a few drops of concentrated hydrochloric acid (HCl).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the parent alcohol.

Ester Protecting Groups: A Strategy for Mild Deprotection

Ester protecting groups, such as acetate (Ac) and pivaloate (Piv), offer a valuable alternative to ether-based protecting groups.[13] They are particularly useful when mild, non-acidic deprotection conditions are required.

Rationale for Use:

  • Mild Deprotection: Esters are readily cleaved by hydrolysis under basic conditions (e.g., K₂CO₃ in methanol), which are often milder than the acidic or fluoride-based methods used for other protecting groups.[14]

  • Stability: They are generally stable to acidic conditions and many oxidative and reductive reagents.

  • Cost-Effectiveness: The reagents used for ester formation are typically inexpensive and readily available.

Table 3: Comparison of Common Ester Protecting Groups

Protecting GroupAbbreviationStability to AcidStability to BaseCleavage Conditions
AcetateAcHighLowK₂CO₃/MeOH, NaOMe/MeOH
PivaloatePivHighModerateK₂CO₃/MeOH, LiOH

Experimental Protocols:

Protocol 3.1: Protection of (5-Phenylpyridin-2-yl)methanol as its Acetate Ester

G cluster_reactant (5-Phenylpyridin-2-yl)methanol cluster_product Acetate-protected alcohol reactant reagent + Ac₂O, Pyridine DCM, 0 °C to rt reactant->reagent product reagent->product img1 img1 img2 img2

Caption: Protection of (5-Phenylpyridin-2-yl)methanol with acetic anhydride.

  • To a solution of (5-phenylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C, add pyridine (2.0 eq) followed by acetic anhydride (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the acetate ester.

Protocol 3.2: Deprotection of the Acetate Ester

G cluster_reactant Acetate-protected alcohol cluster_product (5-Phenylpyridin-2-yl)methanol reactant reagent + K₂CO₃ MeOH, rt reactant->reagent product reagent->product img1 img1 img2 img2

Caption: Deprotection of the acetate ester using basic conditions.

  • To a solution of the acetate-protected (5-phenylpyridin-2-yl)methanol (1.0 eq) in methanol (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the parent alcohol.

Troubleshooting and Best Practices

  • Incomplete Protection/Deprotection: If TLC indicates incomplete conversion, consider increasing the reaction time, temperature, or the equivalents of the reagent. Ensure all reagents and solvents are anhydrous, as water can quench the reagents.

  • Side Reactions at the Pyridine Nitrogen: The pyridine nitrogen is a potential site for alkylation or acylation. Using a non-nucleophilic base like DIPEA can minimize this. If N-alkylation is a persistent issue, consider performing the reaction at a lower temperature.

  • Purification Challenges: The basicity of the pyridine moiety can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can often improve the separation.

  • Orthogonal Strategy in Practice: When planning a multi-step synthesis, carefully map out the reaction conditions for each step to ensure the chosen protecting groups are compatible. For instance, if a fluoride-sensitive group is present elsewhere in the molecule, a TBS group on the hydroxyl would not be an appropriate choice.

Conclusion

The strategic use of protecting groups is an enabling technology in modern organic synthesis. For a valuable building block like (5-Phenylpyridin-2-yl)methanol, a judicious choice of hydroxyl protection can be the difference between a successful and a failed synthetic route. By understanding the stability profiles and the nuances of the protection and deprotection protocols for silyl ethers, MOM ethers, and esters, researchers can confidently navigate the synthetic challenges posed by this versatile scaffold. This application note serves as a practical guide to empower chemists in their pursuit of novel molecules for a wide range of applications.

References

  • Wikipedia. Silyl ether. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Kotha, S., & Gunchupalle, K. (2014). Chemoselective Deprotection of Triethylsilyl Ethers. PMC. [Link]

  • Fujioka, H., et al. (2011). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Scribd. Chapter 3 Protecting Groups With Deprotection. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • ResearchGate. Evaluation of the orthogonality between new designed ABC group and common temporary protecting groups. [Link]

  • University of Liverpool. Protecting Groups. [Link]

  • Organic Chemistry Portal. MOM Ethers. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Master Organic Chemistry. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]

  • ResearchGate. Selective Deprotection of Silyl Ethers. [Link]

  • Chemistry LibreTexts. 16: Silylethers. [Link]

  • ResearchGate. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. [Link]

  • PMC. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

  • Bentham Science. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. [Link]

  • ACS Publications. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

  • PMC. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. [Link]

  • PMC. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]

  • Wikipedia. Methoxymethyl ether. [Link]

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

  • ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]

  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. [Link]

  • Google Patents. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
  • J&K Scientific LLC. Methyl-Ester Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • YouTube. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Link]

  • Google Patents. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
  • ResearchGate. Mild Addition of Nucleophiles to Pyridine-N-Oxides. [Link]

  • Organic Chemistry Portal. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. [Link]

  • Wikipedia. Pyridine-N-oxide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (5-Phenylpyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of (5-Phenylpyridin-2-yl)methanol via Suzuki-Miyaura Cross-Coupling. Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Document ID: TSC-2026-PYR-05

Executive Summary

Synthesizing (5-Phenylpyridin-2-yl)methanol involves a Suzuki-Miyaura coupling between a 5-halopyridine derivative (typically 5-bromo-2-(hydroxymethyl)pyridine) and phenylboronic acid. While theoretically straightforward, this reaction frequently suffers from stalled conversion and low yields due to three converging factors: catalyst poisoning by the pyridine nitrogen, protodeboronation of the phenylboronic acid, and solubility issues associated with the polar hydroxymethyl group.

This guide provides a modular troubleshooting approach to overcome these specific barriers, moving beyond standard "textbook" conditions to robust, field-proven protocols.

Module 1: The Catalyst System (Overcoming N-Coordination)

The Problem: Catalyst Poisoning

The pyridine nitrogen is a potent Lewis base.[1] In standard catalytic cycles, it competes with phosphine ligands for the Palladium (Pd) center. If the pyridine binds to the Pd(II) intermediate, it forms an off-cycle "resting state" species that halts the reaction.

CatalystPoisoning cluster_cycle Active Catalytic Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet Poisoned Inactive Complex [Pd(Ar)(Br)(Pyridine)2] OxAdd->Poisoned + Pyridine (Coordination) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Pyridine Pyridine Substrate (Lewis Base) Poisoned->OxAdd Slow Reversal

Figure 1: Mechanism of Palladium catalyst deactivation by pyridine substrates.

The Solution: Steric Bulk & Chelation

To prevent poisoning, you must use ligands that are either too bulky to allow pyridine coordination or bind so tightly (chelating) that they cannot be displaced.

Ligand ClassRecommended LigandWhy it Works
Biaryl Phosphines (Buchwald) XPhos or SPhos Extremely bulky. They create a "protective shell" around the Pd, physically blocking the pyridine nitrogen while accelerating oxidative addition.
Bidentate Phosphines dppf The large bite angle and bidentate nature prevent the formation of the inactive bis-pyridine complex.
Standard (Use with Caution) PPh3 Often fails with electron-deficient pyridines unless used in high excess (4:1 Ligand:Pd ratio) to outcompete the substrate.

Recommendation: Switch to Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂ if using standard PPh3 fails.

Module 2: The Alcohol Handle (Protection vs. Direct Coupling)

The Challenge: The Free Hydroxyl Group

The hydroxymethyl group (-CH₂OH) presents two issues:

  • Alkoxide Formation: Under basic conditions, the alcohol deprotonates. The resulting alkoxide can bridge Pd centers, forming inactive dimers.

  • Solubility: The polar alcohol makes the substrate poor in non-polar solvents (Toluene/Hexane), while the boronic acid requires some polarity.

Decision Matrix

Scenario A: Direct Coupling (Preferred for Speed)

  • Condition: You must use a biphasic solvent system that dissolves both the polar alcohol and the organic boronic acid.

  • Solvent System: 1,4-Dioxane : Water (4:1) or n-Butanol .

  • Base: K₃PO₄ (Potassium Phosphate).[2] It is milder than carbonates and less likely to cause side reactions with the alcohol, yet strong enough to activate the boronic acid.

Scenario B: Protection Strategy (Preferred for Scale/Purity)

  • Condition: If yields are <40% or purification is difficult due to polarity.

  • Strategy: Protect the alcohol as a THP ether or TBDMS ether before coupling.

  • Benefit: drastically improves solubility in Toluene and prevents alkoxide interference.

  • Cost: Adds two steps (protection/deprotection).

Module 3: Protodeboronation Control

Phenylboronic acid is prone to protodeboronation (losing the Boron group and becoming Benzene), especially if the cross-coupling is slow due to pyridine interference.

Mitigation Steps:

  • Excess Reagent: Use 1.5 equivalents of Phenylboronic acid.

  • Temperature Control: Do not exceed 80°C unless necessary. Higher temps accelerate deboronation faster than the coupling in sluggish systems.

  • Anhydrous Conditions (Advanced): If deboronation is severe, switch to Phenylboronic acid pinacol ester and use anhydrous conditions with a base like Cs₂CO₃ in DMF.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately and conversion stops at 20%. What happened?

Diagnosis: "Palladium Black" precipitation. The catalyst has decomposed because the ligand dissociated, or the active species was unstable. Fix:

  • Ensure your solvent is thoroughly degassed (sparge with Argon for 20 mins). Oxygen kills active Pd(0).

  • Switch to a more stable precatalyst like Pd(dppf)Cl₂·DCM which is more robust than Pd(PPh₃)₄.

Q2: I see the product, but also a lot of Biphenyl (Ph-Ph).

Diagnosis: Homocoupling of the boronic acid. This happens when the oxidative addition of the pyridine halide is too slow (catalyst poisoning), leaving the activated boronic acid to react with itself. Fix:

  • Slow Addition: Add the Phenylboronic acid solution dropwise over 1 hour to the hot reaction mixture. This keeps its concentration low relative to the pyridine halide.

  • Change Ligand: Use XPhos to speed up the oxidative addition step.

Q3: The starting material (5-bromo-2-hydroxymethylpyridine) is not dissolving.

Diagnosis: The free alcohol is too polar for pure Toluene or Ether. Fix:

  • Add a co-solvent.[3] Use DME (Dimethoxyethane) / Water or Dioxane / Water .

  • If using Toluene, add 10-20% Ethanol or n-Butanol .

Master Protocol: Optimized Synthesis of (5-Phenylpyridin-2-yl)methanol

This protocol utilizes a bulky ligand system and a phosphate base to maximize yield without protecting groups.

Reagents:

  • 5-Bromo-2-(hydroxymethyl)pyridine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Alternative: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Step-by-Step:

  • Setup: Charge a reaction vial with the Pyridine substrate (1.0 eq), Phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the Pd source and Ligand.[4]

  • Inert Atmosphere: Seal the vial and evacuate/backfill with Argon (3 cycles).

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.[5]

    • Note: Do not reflux aggressively; 80°C is sufficient and reduces deboronation.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine.[5]

  • Purification: The product is polar. Flash chromatography usually requires a gradient of DCM -> 5% MeOH/DCM.

Workflow Visualization

TroubleshootingFlow Start Start: Low Yield (<50%) CheckSM Check LCMS: Is Pyridine-Br remaining? Start->CheckSM YesRemains Yes: Incomplete Conversion CheckSM->YesRemains Yes NoRemains No: SM Consumed CheckSM->NoRemains No CheckByprod Check Byproducts: Is Biphenyl (Ph-Ph) present? YesRemains->CheckByprod Decomp Issue: Protodeboronation (Benzene formed) Fix: Lower Temp, Anhydrous conditions NoRemains->Decomp Low Product Mass Homocoupling Issue: Slow Oxidative Addition Fix: Switch to XPhos or SPhos Fix: Dropwise Boronic Acid addn CheckByprod->Homocoupling Yes (Ph-Ph High) Poisoning Issue: Catalyst Poisoning Fix: Increase Temp to 90°C Fix: Use Pd(dppf)Cl2 CheckByprod->Poisoning No (Reaction Stalled)

Figure 2: Decision tree for troubleshooting low yields in pyridine cross-coupling.

References

  • BenchChem. (2025).[1][5][6] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. BenchChem Technical Notes. Link

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8] Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007).[9] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.[9] Link

  • Organic Chemistry Portal. (2025). Protodeboronation.[10][11][12]Link

  • Li, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190.[13] Link

Sources

Technical Support Center: Resolving Solubility Challenges of (5-Phenylpyridin-2-yl)methanol in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (5-Phenylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a molecule with significant utility in medicinal chemistry and materials science, understanding and overcoming its solubility limitations is critical for successful experimental outcomes. This document provides in-depth, scientifically-grounded troubleshooting guides and answers to frequently asked questions (FAQs).

Section 1: Foundational Knowledge - Understanding the Molecule

FAQ 1: What are the key physicochemical properties of (5-Phenylpyridin-2-yl)methanol that influence its solubility?

To effectively troubleshoot solubility, we must first understand the inherent properties of the molecule. (5-Phenylpyridin-2-yl)methanol's structure, featuring both a lipophilic phenyl ring and a polar pyridinyl-methanol group, creates a delicate solubility balance. Its poor aqueous solubility is a direct consequence of these competing characteristics.

The key to its behavior lies in its lipophilicity (tendency to dissolve in fats/oils) and its pKa (the pH at which it will accept or donate a proton). The calculated LogP of ~1.7 indicates a preference for a non-polar environment over water.[1] However, the nitrogen atom in the pyridine ring is weakly basic.[2][3] This basicity is the primary handle we can use to manipulate its solubility through pH modification.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₁₂H₁₁NO-
Molecular Weight ~185.23 g/mol Influences molar concentration calculations.[1]
Calculated logP 1.717Indicates a lipophilic nature, predicting poor intrinsic water solubility.[1]
Predicted Basic pKa ~4.0 - 5.0The pyridine nitrogen can be protonated at acidic pH, forming a more soluble cationic salt. This is a critical parameter for pH-based solubilization strategies.
Predicted Acidic pKa ~13.4The methanol hydroxyl group is weakly acidic and generally not useful for solubility modification in typical aqueous buffers.[4]

Section 2: Initial Assessment & Baseline Measurement

Before attempting to enhance solubility, it is crucial to establish a reliable baseline measurement of the compound's intrinsic solubility in your specific aqueous medium (e.g., water, PBS).

FAQ 2: How do I accurately measure the baseline aqueous solubility of (5-Phenylpyridin-2-yl)methanol?

The gold standard for determining equilibrium solubility is the Shake-Flask Method .[5] This method ensures that the solution is fully saturated with the compound, providing a true measure of its solubility limit under the specified conditions.

Experimental Protocol: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of (5-Phenylpyridin-2-yl)methanol powder to a known volume of the desired aqueous medium (e.g., 10 mg to 2 mL of pH 7.4 phosphate-buffered saline) in a sealed, inert container (e.g., a glass vial). The excess solid is critical to ensure saturation is reached.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[5]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is best achieved by centrifugation (e.g., 15,000 x g for 15 minutes) followed by careful collection of the supernatant. Alternatively, filtration through a 0.22 µm syringe filter (ensure the filter material does not bind the compound) can be used.[6]

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration within the linear range of your analytical method. Quantify the concentration of (5-Phenylpyridin-2-yl)methanol using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.

Workflow for Baseline Solubility Measurement

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep 1. Add excess compound to aqueous medium equil 2. Agitate at constant T (24-48 hours) prep->equil sep 3. Centrifuge / Filter to get clear supernatant equil->sep quant 4. Dilute and analyze (e.g., HPLC-UV) sep->quant

Caption: Shake-Flask method workflow.

Section 3: Troubleshooting & Solubility Enhancement Strategies

Once you have a baseline, you can explore several strategies to increase the aqueous concentration of (5-Phenylpyridin-2-yl)methanol. The optimal choice depends on your specific experimental requirements, such as the desired concentration, the biological system being used, and tolerance for excipients.

FAQ 3: My compound crashed out of my buffer. What is the first and simplest thing I should try?

Answer: pH Modification.

This should always be your first approach. The strategy leverages the basic pyridine nitrogen. By lowering the pH of the medium well below the compound's pKa (~4-5), you can protonate the nitrogen, forming a positively charged pyridinium salt. This salt form has significantly higher aqueous solubility than the neutral molecule.

Protocol: pH-Solubility Profile Generation
  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 5, 6, 7.4).

  • Using the Shake-Flask Method described above, determine the solubility of (5-Phenylpyridin-2-yl)methanol in each buffer.

  • Plot solubility (on a log scale) versus pH. This profile will reveal the pH at which solubility is maximized and help you select an appropriate buffer for your stock solution.

Causality: The increase in solubility at low pH is due to the strong ion-dipole interactions between the charged pyridinium ion and water molecules, which are much more favorable than the interactions between the neutral, more lipophilic molecule and water.

Trustworthiness: This method is self-validating. You will observe a clear, pH-dependent increase in solubility. However, be aware of the "common ion effect," where high concentrations of certain salts in your buffer could potentially decrease solubility.[8]

Considerations:

  • Final Assay pH: While a low pH stock solution is effective, ensure that its addition to your final assay does not significantly alter the required physiological pH.

  • Compound Stability: Verify that (5-Phenylpyridin-2-yl)methanol is stable at the acidic pH used for solubilization.

FAQ 4: pH adjustment isn't sufficient or is incompatible with my experiment. What's the next logical step?

Answer: Co-solvents.

If pH manipulation is not an option (e.g., in cell culture experiments where pH must be tightly controlled), the use of water-miscible organic co-solvents is a powerful alternative.[9][10]

Mechanism: Co-solvents work by reducing the overall polarity of the aqueous medium. This makes the solvent system more "hospitable" to a lipophilic solute like (5-Phenylpyridin-2-yl)methanol, effectively increasing its solubility.[10]

Commonly Used Biocompatible Co-solvents
Co-solventTypical Starting ConcentrationNotes
DMSO (Dimethyl sulfoxide)5-10% (v/v)Potent solvent, but can be toxic to cells at >0.5-1%. Use with caution.
Ethanol 5-20% (v/v)Generally well-tolerated but can have biological effects.[8]
Propylene Glycol (PG) 10-30% (v/v)Common in pharmaceutical formulations.[11]
PEG 400 (Polyethylene Glycol 400)10-40% (v/v)Low toxicity, widely used in parenteral formulations.[8][11]
Protocol: Co-solvent Screening
  • Prepare several stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in DMSO, 10 mg/mL in PEG 400).

  • In separate vials, prepare different concentrations of the co-solvent in your primary aqueous buffer (e.g., 5%, 10%, 20%, 40% PEG 400 in PBS).

  • Add a small aliquot of the 100% co-solvent stock to each corresponding aqueous co-solvent blend.

  • Observe for any precipitation immediately and after a set period (e.g., 2 hours). The highest concentration that remains clear is your approximate solubility limit in that system.

Considerations:

  • System Compatibility: Always run a vehicle control in your experiment to ensure the co-solvent itself does not cause an unintended biological effect.

  • Precipitation on Dilution: A solution that is stable in a high percentage of co-solvent may precipitate when further diluted into a fully aqueous medium. Always check for stability at the final concentration in the assay.

FAQ 5: I need to avoid organic solvents entirely for my in vivo or sensitive cell-based study. What are my options?

Answer: Complexation or Micellar Solubilization.

When organic solvents are not permissible, excipients like cyclodextrins and surfactants offer excellent alternatives. These molecules create favorable micro-environments for the drug within the bulk aqueous phase.

A. Complexation with Cyclodextrins

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[12] They act as "molecular buckets," encapsulating the lipophilic phenyl group of (5-Phenylpyridin-2-yl)methanol within their core, while the hydrophilic exterior of the complex ensures solubility in water.[13]

  • Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . These chemically modified CDs have vastly improved solubility and safety profiles compared to native β-cyclodextrin.[8]

B. Micellar Solubilization with Surfactants

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a lipophilic core and a hydrophilic shell.[14] The poorly soluble compound partitions into the lipophilic core, effectively being solubilized within the aqueous medium.[12][14]

  • Recommended Excipients: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are generally well-tolerated and effective.[14]

Mechanism Visualization: Cyclodextrins vs. Micelles

Caption: Encapsulation vs. Partitioning.

Protocol: Screening Solubilizing Excipients
  • Prepare stock solutions of the excipients (e.g., 40% w/v HP-β-CD in water; 10% w/v Polysorbate 80 in water).

  • Add an excess of (5-Phenylpyridin-2-yl)methanol to each excipient solution.

  • Apply the Shake-Flask Method (agitate for 24-48h, separate, quantify) to determine the solubility enhancement provided by each excipient.

FAQ 6: I am working on a solid dosage form and need to improve the dissolution rate. What advanced methods should I consider?

Answer: Solid-State Modification.

For applications in pharmaceutical development aiming for oral delivery, enhancing the dissolution rate is as important as increasing equilibrium solubility. This is typically addressed by modifying the solid-state properties of the drug.

  • Micronization/Nanonization: This physical process reduces the particle size of the drug, which dramatically increases the surface area available for dissolution according to the Noyes-Whitney equation.[10][12] While it doesn't change the equilibrium solubility (Cs), it significantly speeds up the rate at which the drug dissolves.[10]

  • Amorphous Solid Dispersions: This is a more advanced strategy where the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix (e.g., using spray drying or hot-melt extrusion).[15] This amorphous form lacks a stable crystal lattice, leading to a significant increase in apparent solubility and dissolution.[13][15]

These techniques require specialized equipment and expertise and are typically employed in later-stage formulation development.

Section 4: Summary & Strategy Selection Guide

Choosing the right solubility enhancement technique is a process of balancing efficacy with experimental constraints. The following decision tree and summary table are designed to guide you to the most logical starting point.

Decision Tree for Solubility Enhancement

G start Start: Poor Aqueous Solubility Observed q1 Is pH modification compatible with your assay? start->q1 ph_yes YES: Use pH Adjustment (e.g., prepare stock in pH 2-4 buffer) q1->ph_yes Yes ph_no NO q1->ph_no q3 Is this for a solid dosage form development? ph_yes->q3 q2 Are organic co-solvents (DMSO, PEG 400, etc.) tolerated in your system? ph_no->q2 cosolvent_yes YES: Use Co-solvents (Screen DMSO, EtOH, PEG 400, PG) q2->cosolvent_yes Yes cosolvent_no NO q2->cosolvent_no cosolvent_yes->q3 excipients Use Complexation or Micellar Solubilization (Screen HP-β-CD, SBE-β-CD, Polysorbate 80) cosolvent_no->excipients excipients->q3 advanced Consider Advanced Methods: - Amorphous Solid Dispersions - Nanosizing q3->advanced Yes end Solubilized Compound q3->end No (For solution) advanced->end

Caption: Strategy selection workflow.

Comparison of Solubilization Methods
MethodMechanismProsConsBest For...
pH Adjustment Protonation of pyridine N to form a soluble salt.[14]Simple, inexpensive, highly effective.Requires non-physiological pH for stock; potential for precipitation upon neutralization.Initial screening, in vitro assays where final pH is controlled.
Co-solvents Reduces solvent polarity.[9]High solubilization capacity, well-understood.Potential for biological interference or toxicity; can precipitate upon dilution.In vitro assays with vehicle controls; early-stage in vivo PK studies.
Cyclodextrins Host-guest encapsulation.[12][13]Low toxicity, high biocompatibility, avoids organic solvents.Can be expensive; potential to interact with other formulation components.Sensitive cell-based assays, in vivo formulations.
Surfactants Micellar solubilization.[14]Effective at low concentrations (above CMC), avoids organic solvents.Potential for cell lysis at high concentrations; can interfere with some assays.Formulations for in vivo studies, especially lipid-based systems.
Solid Dispersion Creates a high-energy amorphous state.[15]Dramatically increases apparent solubility and dissolution rate.Requires specialized equipment; potential for physical instability (recrystallization).Pharmaceutical development of oral solid dosage forms.

References

  • Chaudhari, K. S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews, 17(3), 836–848. [Link]

  • Kumar, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 10-18. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 8(2), 123-132. [Link]

  • Jain, C. R., & Patil, R. D. (2024). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research, 15(2), 524-539. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-905. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • Scribd. (n.d.). Solubility Measurement Techniques. [Link]

  • Ali, S., & Agrawal, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Leito, I., et al. (2017). Data from: pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017, 4475–4489. [Link]

  • Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 13(10), 1195–1227. [Link]

Sources

Technical Support Center: Minimizing Homocoupling in (5-Phenylpyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Root Cause Analysis

The Core Problem: Competitive Pathways

In the synthesis of (5-Phenylpyridin-2-yl)methanol , the most persistent impurity is biphenyl (derived from the phenylboronic acid). This is not merely a purification nuisance; it represents a fundamental inefficiency in the catalytic cycle.

The Suzuki-Miyaura coupling relies on a delicate balance between Transmetalation (productive) and Oxidative Homocoupling (parasitic).

Mechanism of Failure

When you observe high levels of homocoupling (biphenyl), one of two mechanisms is likely dominating:

  • Oxygen-Mediated (Glaser-type): The most common cause. Dissolved oxygen oxidizes the boronic acid or the Pd(II) intermediate, forcing the coupling of two phenyl rings.

  • Disproportionation: In the absence of sufficient base or halide, two equivalents of the transmetalated Pd(II) species can react, expelling the homocoupled product.

Visualizing the Competition

The following diagram illustrates the divergence between the productive Cross-Coupling cycle and the parasitic Homocoupling cycle.

Suzuki_vs_Homocoupling cluster_legend Pathway Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + (5-Br-Py-MeOH) PdII_X Pd(II)-Ar-X Intermediate OxAdd->PdII_X TransMet Transmetalation (Base + Ar'-B(OH)2) PdII_X->TransMet HomoCoup Oxidative Homocoupling (Ar'-Ar') PdII_X->HomoCoup Slow Path PdII_ArAr Pd(II)-Ar-Ar' Complex TransMet->PdII_ArAr Prod PRODUCT (Cross-Coupled) PdII_ArAr->Prod Reductive Elimination Prod->Pd0 Regen Oxygen O2 / Oxidant Oxygen->HomoCoup Accelerates HomoCoup->Pd0 Catalyst Regen (Slow) key1 Green: Productive Cycle key2 Red: Parasitic Homocoupling

Caption: Figure 1. Kinetic competition between the productive Suzuki cycle (Green) and the oxygen-mediated homocoupling pathway (Red).

Optimization Protocols (The "How")

To minimize homocoupling, we must manipulate the reaction kinetics to favor Transmetalation over Oxidation.

Critical Control Points
VariableRecommendationScientific Rationale
Coupling Direction Pyridyl Halide + Phenyl Boronic Acid 2-Pyridyl boronic acids are notoriously unstable (protodeboronation). Using (5-bromopyridin-2-yl)methanol as the electrophile is thermodynamically superior [1].
Degassing Freeze-Pump-Thaw (3 cycles) Sparging with inert gas is often insufficient to remove micro-bubbles of O2 that drive homocoupling.
Base Selection K3PO4 or K2CO3 Stronger bases facilitate faster transmetalation. If the substrate is sensitive, CsF is a mild alternative, but phosphates generally offer the best rate enhancement for pyridines [2].
Solvent System Dioxane/Water (4:1) Water is essential for the base to activate the boronic acid (forming the boronate species). Anhydrous conditions often stall the reaction, leading to decomposition [3].
Catalyst Pd(dppf)Cl2 The bidentate dppf ligand has a wide bite angle, stabilizing the Pd center against the chelating nature of the pyridine nitrogen and the hydroxymethyl group [4].
The "Slow Addition" Strategy

If homocoupling persists despite degassing, the concentration of free boronic acid is too high relative to the catalytic turnover.

  • Solution: Dissolve the Phenylboronic acid in the solvent and add it via syringe pump over 1–2 hours. This keeps the instantaneous concentration of Boronic Acid low, statistically favoring reaction with Pd-Ar-X over Pd-Ar-B(OH)2 (homocoupling).

Standard Operating Procedure (SOP)

Target: Synthesis of (5-Phenylpyridin-2-yl)methanol Scale: 1.0 mmol (Adaptable)

Materials
  • Electrophile: (5-bromopyridin-2-yl)methanol (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)

Step-by-Step Protocol
  • Pre-reaction Preparation:

    • Prepare the solvent mixture (Dioxane/Water 4:1).[1][2]

    • CRITICAL: Perform 3 cycles of Freeze-Pump-Thaw or vigorous sparging with Argon for 20 minutes. Oxygen presence is the #1 cause of biphenyl formation.

  • Reaction Assembly:

    • To a reaction vial equipped with a stir bar, add (5-bromopyridin-2-yl)methanol (202 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and Base (K2CO3, 276 mg, 2.0 mmol).

    • Transfer the vial to a glovebox OR cycle with Argon/Vacuum 3 times on a Schlenk line.

    • Add the catalyst Pd(dppf)Cl2 (25 mg, ~3 mol%) under inert atmosphere.

    • Inject the degassed solvent (5 mL).

  • Execution:

    • Seal the vessel.

    • Heat to 80–90 °C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. Look for the product mass (M+H = 186.09).

  • Workup & Purification (The "Polarity Trick"):

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate and wash with water.

    • Purification Logic: The byproduct (biphenyl) is highly non-polar. The product (alcohol) is polar.

    • Wash: Wash the organic layer with Hexanes (if the product precipitates, filter it; if it stays in solution, the hexanes will preferentially remove biphenyl).

    • Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate. Biphenyl elutes at 100% Hexanes. The product will elute significantly later (e.g., 30-50% EtOAc).

Troubleshooting & FAQ

Q1: I see a large biphenyl spot on TLC, and my yield is <40%. Why?

A: You have an "Oxygen Leak." Even trace amounts of air accelerate the dimerization of phenylboronic acid.

  • Fix: Switch from sparging to Freeze-Pump-Thaw. Ensure your septum is not punctured multiple times. Consider adding the boronic acid in portions.

Q2: The reaction starts but stalls at 50% conversion.

A: Catalyst Deactivation (Pd Black formation). The pyridine nitrogen or the hydroxymethyl group might be poisoning the catalyst.

  • Fix: Increase catalyst loading to 5 mol%. Ensure you are using Pd(dppf)Cl2 ; the bidentate ligand prevents the pyridine from displacing the ligand off the palladium center [5].

Q3: Can I use the reverse coupling: (5-bromophenyl) + (2-hydroxymethyl)pyridine-5-boronic acid?

A: Avoid this. 2-Pyridyl boronic acids are extremely prone to protodeboronation (the Boron falls off and is replaced by Hydrogen) [1]. You will get mostly pyridine byproduct. Always keep the Boron on the Phenyl ring and the Halogen on the Pyridine ring for this specific scaffold.

Q4: The product is water-soluble and I'm losing it during extraction.

A: The hydroxymethyl group increases water solubility.

  • Fix: Saturate the aqueous layer with NaCl (Salting out) during extraction. Use THF or 2-MeTHF instead of Ethyl Acetate for extraction to improve recovery efficiency.

Decision Logic for Optimization

Use this flow to determine your next experimental move.

Optimization_Logic Start Start Reaction Analysis Check_Impurity Identify Major Impurity Start->Check_Impurity Biphenyl Major Impurity: Biphenyl (Homocoupling) Check_Impurity->Biphenyl SM_Left Major Impurity: Unreacted SM Check_Impurity->SM_Left Protodeb Major Impurity: De-boronated SM Check_Impurity->Protodeb Sol_O2 ACTION: Improve Degassing (Freeze-Pump-Thaw) Biphenyl->Sol_O2 Sol_Cat ACTION: Change Ligand (Use dppf or XPhos) SM_Left->Sol_Cat Sol_Base ACTION: Switch Base (Use KF or mild Carbonate) Protodeb->Sol_Base Sol_SlowAdd ACTION: Slow Addition of Boronic Acid Sol_O2->Sol_SlowAdd If persists Sol_Temp ACTION: Increase Temp (to 100°C) Sol_Cat->Sol_Temp Sol_Water ACTION: Reduce Water Ratio (Try 10:1 Dioxane:H2O) Sol_Base->Sol_Water

Caption: Figure 2. Troubleshooting decision tree based on crude LCMS/NMR data.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Li, H., et al. (2015).[3] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluorides. Organic Letters, 17(14), 3616–3619. [Link]

  • Malinowski, Z., et al. (2025).[4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190.[5] [Link]

Sources

removing boronic acid impurities from (5-Phenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (5-Phenylpyridin-2-yl)methanol Ticket ID: #PUR-5PP2M-001 Subject: Removal of Persistent Boronic Acid Impurities Post-Suzuki Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulty removing residual phenylboronic acid (or related boronate esters) from your target compound, (5-Phenylpyridin-2-yl)methanol . This is a common bottleneck in Suzuki-Miyaura couplings involving polar heterocycles. The target molecule contains a basic pyridine nitrogen and a polar hydroxymethyl group, causing it to co-elute with boronic acid impurities on silica gel and potentially form reversible esters with the boronic acid itself.

This guide provides three tiered protocols to resolve this, ranging from "Green Chemistry" extractions to "Nuclear" oxidative workups.

Module 1: The Chemical Mechanism of Failure

Q: Why is the boronic acid following my product through the column?

A: Two distinct mechanisms are likely at play:[1][2]

  • Boroxine Cycle: Upon concentration or drying, boronic acids dehydrate to form cyclic trimers called boroxines (anhydrides). These are less polar than the free acid and can "smear" across chromatography fractions, contaminating your product.

  • Reversible Esterification: Your target molecule has a primary alcohol (hydroxymethyl group). Boronic acids can form reversible covalent bonds with alcohols (boronate esters). In the absence of water (e.g., in a dry organic solvent or on a silica column), the impurity literally attaches itself to your product.

Q: Can I just wash it with water?

A: Not efficiently. Phenylboronic acid is amphiphilic. While somewhat soluble in water, it partitions significantly into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), especially if the pH is neutral or acidic.

Module 2: The Sorbitol Complexation Protocol (Recommended)

Context: This is the most robust, non-destructive method for your specific substrate. It relies on the high affinity of boron for 1,2-diols (like Sorbitol) to form a water-soluble "ate" complex, forcing the impurity into the aqueous phase while your product remains in the organic layer.

Why it works for (5-Phenylpyridin-2-yl)methanol:

  • pH Control: The addition of Sodium Carbonate (Na₂CO₃) ensures the pH is ~10-11. At this pH, your pyridine ring is deprotonated (neutral) and stays in the organic layer.

  • Selectivity: Sorbitol out-competes your product's alcohol group for the boron atom.

Step-by-Step Protocol
ReagentConcentrationPurpose
D-Sorbitol 0.5 M to 1.0 M (Aqueous)Chelating agent (forms water-soluble complex).
Na₂CO₃ 0.5 M (Aqueous)Buffer (pH ~11) to drive complex formation and keep pyridine neutral.
Solvent EtOAc or DCMDissolves the target product.
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc). Avoid Ether if possible, as boronic acids are highly soluble in it.

  • Preparation of Wash Solution: Prepare a 1:1 mixture of 1.0 M D-Sorbitol and 1.0 M Na₂CO₃ .

  • The Extraction:

    • Add the Sorbitol/Carbonate solution to your organic phase (1:1 volume ratio).

    • Vigorous Stirring: Stir rapidly for 15–20 minutes. Note: Simple shaking in a sep funnel is often insufficient due to the kinetics of complexation.

  • Separation: Transfer to a separatory funnel. The boronic acid (now a boronate-sorbitol complex) will be in the aqueous (bottom) layer .

  • Repeat: Perform this wash 2–3 times.

  • Final Rinse: Wash the organic layer once with Brine to remove residual sorbitol, dry over Na₂SO₄, and concentrate.

Visualizing the Mechanism:

SorbitolExtraction Crude Crude Mixture (Product + PhB(OH)2) Mixing Vigorous Mixing (Ligand Exchange) Crude->Mixing Sorbitol Aq. Sorbitol/Na2CO3 Sorbitol->Mixing PhaseSep Phase Separation Mixing->PhaseSep Complex Formation OrgLayer Organic Layer (Purified Product) PhaseSep->OrgLayer Product (Lipophilic) AqLayer Aqueous Layer (Sorbitol-Boronate Complex) PhaseSep->AqLayer Impurity (Hydrophilic)

Figure 1: The Sorbitol/Carbonate extraction workflow creates a water-soluble boronate complex.

Module 3: The Oxidative Workup (The "Nuclear" Option)

Context: If the impurity load is extremely high (>20%), extraction may be tedious. Oxidation converts Phenylboronic acid into Phenol (Ph-OH), which is easily removed by a basic wash (deprotonation to phenoxide).

Warning: Your product contains a pyridine ring. While Pyridines are generally resistant to mild H₂O₂ at low temperatures, there is a non-zero risk of forming the Pyridine N-Oxide . Proceed with temperature control.

Step-by-Step Protocol
  • Cooling: Dissolve crude in THF or EtOAc and cool to 0°C (Ice bath).

  • Oxidation: Add 1.0 M NaOH (2 equiv relative to boron) and 30% H₂O₂ (1.5 equiv relative to boron) dropwise.

  • Reaction: Stir at 0°C for 20 minutes. Do not let it warm to room temperature to protect the pyridine nitrogen.

  • Quench: Add saturated aqueous Na₂S₂O₃ (Thiosulfate) to quench excess peroxide.

  • Extraction:

    • The impurity is now Phenol .

    • Wash the organic layer with 1.0 M NaOH (2x). The Phenol will deprotonate (Ph-O⁻ Na⁺) and go into the water.

    • Your product (neutral pyridine) stays in the organic layer.

Module 4: Chromatographic Interventions

Q: I prefer to just run a column. How do I stop the streaking?

A: Standard silica gel is acidic (pH ~5-6). This acidity catalyzes the dehydration of boronic acid to boroxine, causing the streak. You must "passivate" the silica.

The "Buffered Silica" Method:

  • The Additive: Add 1% Triethylamine (Et₃N) to your eluent system (e.g., 1% Et₃N / 49% EtOAc / 50% Hexanes).

  • The Effect: The amine neutralizes the silica's acidic sites and prevents the boronic acid from interacting strongly with the stationary phase. The boronic acid will usually elute much earlier (near the solvent front) or stay at the baseline, separating it from your polar alcohol.

Troubleshooting Decision Tree

Use this logic flow to determine the best method for your current situation.

DecisionTree Start Boronic Acid Impurity Detected Quant Impurity Level? Start->Quant High High (>20%) Quant->High Low Low (<20%) Quant->Low Sens Is Product Oxidation Sensitive? High->Sens Sorb Sorbitol/Carbonate Wash Low->Sorb Green Method No No Sens->No Robust Yes Yes Sens->Yes Fragile Oxid Oxidative Workup (H2O2/NaOH @ 0°C) Col Chromatography (Add 1% Et3N) Sorb->Col If purity < 98% No->Oxid Yes->Sorb

Figure 2: Decision matrix for selecting the appropriate purification strategy.

References

  • Sorbitol Complexation: Carrillo, M. S., et al. "Simple and Efficient Removal of Boronic Acids from Reaction Mixtures." Journal of Organic Chemistry , 2002. (Note: This is the foundational logic for diol-based scavenging).

  • Boroxine Formation: Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials , Wiley-VCH, 2011.

  • Chromatographic Behavior: Lennox, A. J. J., & Lloyd-Jones, G. C.[3][4] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews , 2014.

Sources

Validation & Comparative

Advanced Spectroscopic Guide: Phenylpyridine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of Phenylpyridine Methanol Derivatives Content Type: Publish Comparison Guide

Executive Summary & Comparison Context

Phenyl(pyridin-2-yl)methanol (and its substituted derivatives) represents a critical class of "interrupted chromophores" used widely as chiral ligands in asymmetric catalysis and as pharmaceutical intermediates (e.g., in the synthesis of antihistamines).

Unlike fully conjugated systems (like 2-phenylpyridine), the "methanol" bridge (–CH(OH)–) acts as an electronic insulator between the phenyl and pyridine rings. Consequently, its UV-Vis spectrum is a superposition of its constituent parts rather than a single delocalized band.

This guide compares the spectral performance of the Alcohol derivative (The Product) against its two primary "Alternatives" encountered in research: the Oxidized Ketone (impurity) and the Metal-Bound Complex (application).

FeatureThe Product (Alcohol)Alternative 1 (Ketone Impurity)Alternative 2 (Metal Complex)
Structure Ph–CH(OH)–PyPh–C(=O)–Py[M(Ph-Py-OH)]

Electronic State Interrupted Conjugation Extended Conjugation MLCT Active
Primary

~254–262 nm~270 nm, ~320 nm (shoulder)350–500 nm (variable)
Visible Color ColorlessPale Yellow/Off-whiteYellow/Orange/Red
Key Transition

(Local),

(Weak)

(Carbonyl),

Metal-to-Ligand Charge Transfer
Spectral Utility Purity VerificationDetection of OxidationConfirmation of Binding
Technical Deep Dive: The "Sum of Parts" Mechanism
The Product: Phenyl(pyridin-2-yl)methanol

The UV-Vis spectrum of this molecule is governed by the lack of orbital overlap between the two aromatic rings. The central


 carbon prevents 

-electron delocalization across the entire molecule.
  • Pyridine Moiety: Contributes a strong

    
     band at ~250–260 nm and a weak, symmetry-forbidden 
    
    
    
    transition (from the nitrogen lone pair) around 270 nm.
  • Phenyl Moiety: Contributes the characteristic benzenoid B-band (

    
     nm).
    
  • Result: The observed spectrum is essentially an additive overlay of benzene and pyridine spectra. You will typically see a broad, intense absorption centered at 260 nm with an extinction coefficient (

    
    ) roughly equal to the sum of the two rings (
    
    
    
    ).
The Alternative: Phenyl(pyridin-2-yl)methanone

When the alcohol is oxidized to a ketone, the


 carbon becomes 

. This creates a continuous conjugated system (Phenyl–Carbonyl–Pyridine).
  • Bathochromic Shift: The energy gap between HOMO and LUMO decreases, shifting absorption to longer wavelengths (Red Shift).

  • New Bands: A distinct band appears >300 nm (often a weak

    
     from the carbonyl), which is absent in the pure alcohol.
    
Experimental Protocol: Self-Validating Measurement

Objective: To obtain a reproducible spectrum for purity analysis and to distinguish the alcohol from its oxidized ketone form.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade).[1] Why? Methanol is transparent down to 205 nm and polar enough to dissolve these derivatives. It also stabilizes the

    
     transition via H-bonding, making the main 
    
    
    
    bands sharper.
  • Blank: Pure Methanol (same batch as sample).

  • Cuvette: Quartz (1 cm path length). Glass/Plastic absorbs UV <300 nm and must be avoided.

Step-by-Step Workflow
  • Baseline Correction (The Zero Step):

    • Fill two matched quartz cuvettes with pure methanol.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 400 nm.

    • Validation: The resulting line should be flat

      
       Abs.
      
  • Sample Preparation (Gravimetric Dilution):

    • Stock Solution: Weigh 1.85 mg of Phenyl(pyridin-2-yl)methanol (MW

      
       185.2  g/mol ) into a 10 mL volumetric flask. Dilute to mark with methanol (
      
      
      
      M).
    • Working Solution: Transfer 100

      
      L of Stock into 10 mL methanol (
      
      
      
      M).
    • Why? This concentration targets an absorbance of 0.5–1.0 AU, the linear range of most detectors (Beer-Lambert Law).

  • Measurement:

    • Scan Range: 200 nm – 400 nm.

    • Scan Speed: Medium (creates better signal-to-noise ratio than Fast).

    • Data Interval: 1 nm.

  • Data Analysis (The Purity Check):

    • Identify

      
      :  Should be ~260 nm.
      
    • Check for "The Tail": Inspect the region 300–350 nm.

    • Pass Criteria: Absorbance at 320 nm should be near zero (< 0.01 AU).

    • Fail Criteria: A "tail" or bump at 320 nm indicates contamination with the ketone (oxidized form).

Visualization: Spectral Decision Workflow

The following diagram illustrates the logical flow for interpreting the UV-Vis data of these derivatives, distinguishing between the pure product, impurities, and metal complexes.

SpectralWorkflow cluster_logic Interpretation Logic Start Start: Acquire Spectrum (200-400 nm in MeOH) CheckMax Check λ_max Start->CheckMax Pure Match: Pure Alcohol λ_max ≈ 260 nm Abs(320nm) ≈ 0 CheckMax->Pure Single band ~260nm Impurity Impurity: Ketone Present λ_max shift > 270 nm Distinct band > 300 nm CheckMax->Impurity Shoulder/Peak >300nm Complex Complex: Metal Bound New MLCT Band (Visible Region > 350 nm) CheckMax->Complex Broad band >350nm

Caption: Decision tree for interpreting UV-Vis spectra of phenylpyridine methanol derivatives. Green path indicates high purity; Red indicates oxidation; Yellow indicates metal coordination.

References
  • PubChem. Phenyl(pyridin-2-yl)methanol (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook.Benzenemethanol,

    
    -phenyl- (UV/Visible Spectrum). National Institute of Standards and Technology.[2] Available at: [Link]
    
  • SpectraBase. Alpha-Phenyl-2-Pyridinemethanol UV-Vis Spectrum. Wiley Science Solutions. Available at: [Link]

  • Chemistry LibreTexts. Electronic Spectroscopy: Interpretation of Pyridine and Benzene Transitions. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing (5-Phenylpyridin-2-yl)methanol from its Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of a target molecule and the characterization of its impurities are cornerstones of chemical synthesis and pharmaceutical development. The presence of isomeric impurities, compounds with the same molecular formula but different structural arrangements, can significantly impact a drug's efficacy, safety, and stability. This guide provides an in-depth, technical comparison of analytical methodologies to confidently distinguish (5-Phenylpyridin-2-yl)methanol from its potential isomeric impurities.

The primary challenge lies in the subtle structural differences between these isomers, which can often lead to similar physical and chemical properties, making their separation and identification non-trivial. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to address this analytical challenge. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Isomeric Landscape of Phenylpyridin-2-yl-methanol

The target molecule is (5-Phenylpyridin-2-yl)methanol.[1][2] Its potential isomeric impurities can arise from different substitution patterns of the phenyl and hydroxymethyl groups on the pyridine ring. Understanding these structures is the first step in developing a robust analytical strategy.

Potential Isomeric Impurities of (5-Phenylpyridin-2-yl)methanol

Compound NameChemical StructureKey Differentiating Feature
(5-Phenylpyridin-2-yl)methanol Phenyl group at position 5, methanol group at position 2The target molecule.
(3-Phenylpyridin-2-yl)methanolPhenyl group at position 3, methanol group at position 2Positional isomer of the phenyl group.
(4-Phenylpyridin-2-yl)methanolPhenyl group at position 4, methanol group at position 2Positional isomer of the phenyl group.
(6-Phenylpyridin-2-yl)methanolPhenyl group at position 6, methanol group at position 2Positional isomer of the phenyl group.
Phenyl(pyridin-2-yl)methanolPhenyl and hydroxyl groups on the same carbon, attached to position 2 of the pyridine ring.[3][4][5]Structural isomer where the methanol carbon is directly attached to the phenyl group.
(4-(Pyridin-2-yl)phenyl)methanolPyridin-2-yl group attached to a phenylmethanol at position 4.[6]Isomer where the pyridine and methanol groups are substituents on the phenyl ring.

A Multi-pronged Analytical Approach

A single analytical technique is often insufficient for the complete characterization of isomeric impurities. A combination of chromatographic separation and spectroscopic identification provides the most comprehensive and reliable results.

Figure 1: A multi-technique workflow for the comprehensive analysis of (5-Phenylpyridin-2-yl)methanol and its isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing isomers, as it provides detailed information about the chemical environment of each atom in a molecule.[7] Differences in the substitution pattern on the pyridine ring will lead to distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra.

The "Why" Behind Using NMR for Isomer Differentiation

The electronic environment of each proton and carbon atom in the pyridine and phenyl rings is highly sensitive to the position of the substituents.[8] The electronegativity of the nitrogen atom in the pyridine ring creates a distinct electronic landscape, causing protons and carbons at different positions (ortho, meta, para to the nitrogen) to resonate at different frequencies.[9][10] This results in unique chemical shifts and spin-spin coupling constants for each isomer, providing a definitive fingerprint for its structure.[11]

Expected ¹H NMR Spectral Differences
IsomerExpected Key ¹H NMR Features
(5-Phenylpyridin-2-yl)methanol - Three distinct signals for the pyridine ring protons. - A singlet for the methylene protons of the methanol group. - A multiplet for the phenyl group protons.
(3-Phenylpyridin-2-yl)methanol- Different chemical shifts and coupling patterns for the three pyridine protons compared to the target molecule.
(4-Phenylpyridin-2-yl)methanol- Again, a unique set of chemical shifts and coupling constants for the pyridine protons.
(6-Phenylpyridin-2-yl)methanol- The proton at position 5 will likely show a significant downfield shift due to the proximity of the electron-withdrawing phenyl group.
Phenyl(pyridin-2-yl)methanol- A single methine proton signal (instead of a methylene singlet) for the carbon bearing the hydroxyl and phenyl groups.
(4-(Pyridin-2-yl)phenyl)methanol- The signals for the phenyl protons will be split into two distinct doublets (an AA'BB' system), and the pyridine proton signals will differ from the target molecule.
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the protons of the target molecule and any identified impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification

HPLC is a cornerstone of pharmaceutical analysis for its ability to separate closely related compounds with high resolution and sensitivity.[12][13] The choice of stationary phase and mobile phase is critical for achieving the desired separation of (5-Phenylpyridin-2-yl)methanol from its isomers.[14]

The "Why" Behind Using HPLC for Isomer Separation

The separation in reversed-phase HPLC is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of the isomers, arising from the different substitution patterns, will result in different retention times on the column.[15][16] For instance, the position of the polar hydroxyl and nitrogen groups relative to the nonpolar phenyl group will influence the overall polarity of the molecule and its interaction with the stationary phase.

Figure 2: A schematic of a typical HPLC workflow for impurity analysis.

Experimental Protocol: Reversed-Phase HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure good separation of all potential impurities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Volatile Impurities

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[17][18] While the target molecule and its isomers have relatively high boiling points, they can be analyzed by GC-MS, potentially with derivatization to improve their volatility and chromatographic behavior.[19]

The "Why" Behind Using GC-MS for Isomer Identification

GC separates compounds based on their boiling points and interactions with the stationary phase.[20] The different isomers are expected to have slightly different boiling points and polarities, leading to different retention times. The mass spectrometer then fragments the eluted compounds in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint.[21][22] While some isomers may produce similar fragmentation patterns, careful analysis can often reveal subtle differences that allow for their differentiation.[23][24][25]

Expected Mass Spectral Fragmentation

The electron ionization (EI) mass spectra of these isomers are expected to show a molecular ion peak (M⁺) at m/z 185. Key fragmentation pathways may include:

  • Loss of a hydrogen atom: [M-1]⁺

  • Loss of a hydroxyl radical: [M-17]⁺

  • Loss of a formyl radical (CHO): [M-29]⁺

  • Cleavage of the C-C bond between the pyridine ring and the methanol group.

The relative intensities of these fragment ions will likely differ between the isomers, aiding in their identification.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Conclusion

The successful differentiation of (5-Phenylpyridin-2-yl)methanol from its isomeric impurities requires a strategic and multi-faceted analytical approach. While HPLC provides robust separation and quantification, NMR spectroscopy offers unparalleled structural elucidation for unambiguous identification. GC-MS serves as a valuable complementary technique, particularly for identifying volatile impurities and providing additional structural information through fragmentation patterns. By understanding the principles behind each technique and implementing well-designed experimental protocols, researchers can confidently ensure the purity and quality of their materials, a critical step in the journey of drug discovery and development.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • PMC. (2023). Hydrogen-Bonding Trends in a Bithiophene with 3- and/or 4-Pyridyl Substituents. [Link]

  • PMC. Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. [Link]

  • PMC. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • PubMed. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. [Link]

  • PMC. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. [Link]

  • Canadian Science Publishing. DIFFERENTIATION BETWEEN SOME 2,3- AND 2,5-DISUBSTITUTED PYRIDINE DERIVATIVES BY INFRARED SPECTROSCOPY. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • UvA-DARE (Digital Academic Repository). (2019). Distinguishing drug isomers in the forensic laboratory. [Link]

  • NIH. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • precisionFDA. PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

  • PMC - NIH. Crystal structure of phenyl(pyridin-2-yl)methanol. [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • ResearchGate. (2025). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

  • PubChem. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239. [Link]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. [Link]

  • Fiveable. Mass spectral fragmentation patterns | Spectroscopy Class Notes. [Link]

  • Semantic Scholar. (1980). Vibrational spectra of C2v deuterium substituted pyridines. 2—Pyridine, pyridine-4-d, pyridine-2,6-d2 and pyridine-2,4,6-d3†. [Link]

  • Google Patents. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
  • PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

  • Google Patents. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)

Sources

Safety Operating Guide

(5-Phenylpyridin-2-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT pour down the drain. (5-Phenylpyridin-2-yl)methanol (CAS: 197847-89-5) is a nitrogen-containing heterocyclic carbinol.[1] While often handled as a research intermediate, its pyridine moiety dictates specific disposal protocols to prevent environmental release and facility pipe corrosion.[2]

Quick Disposal Checklist:

  • State: Solid (Pure) or Liquid (Solution).

  • Waste Stream: Non-Halogenated Organic.

  • RCRA Classification: Hazardous Waste (Characteristic: Toxicity/Ignitability depending on solvent).

  • Segregation: Keep separate from Strong Oxidizers and Concentrated Acids .[3]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity.[2] This compound is not merely "organic waste"; it is a functionalized weak base.

FeatureTechnical DetailDisposal Implication
Structure Pyridine ring substituted with a phenyl group and a hydroxymethyl group.Nitrogen content leads to NOx formation during incineration. Must be sent to a facility with appropriate scrubbers.
Basicity The pyridine nitrogen has a lone pair, making it a weak base (pKa ~5-6).[2]CRITICAL: Do not mix with strong acid waste streams (e.g., H₂SO₄, HCl).[2] Exothermic neutralization can pressurize waste containers.
Solubility Lipophilic (Phenyl group) + Polar (Alcohol). Sparingly soluble in water; soluble in DCM, MeOH, DMSO.[2]High potential for bioaccumulation in aquatic systems. Zero-drain discharge policy applies.
Toxicity Irritant (Skin/Eye). Potential STOT (Single Target Organ Toxicity).[4]PPE (Nitrile gloves, safety glasses) is mandatory during waste transfer.[2]

Pre-Disposal Protocol: The "Self-Validating" Workflow

A self-validating system ensures that errors are caught before the waste leaves your hood. Follow this logic gate for every batch.

Step 1: Quenching & Deactivation (If Reactive)
  • Context: If the compound was used as a ligand in metal catalysis or reacted with pyrophorics.

  • Protocol: Ensure no active reagents remain. If mixed with transition metals (Pd, Ni), the waste stream changes to Heavy Metal Organic Waste .[2]

Step 2: Phase Separation

Determine if you are disposing of the pure solid or a reaction mixture.

  • Scenario A: Pure Solid / Expired Stock

    • Container: Clear glass jar or HDPE wide-mouth bottle.

    • Labeling: "Solid Hazardous Waste: (5-Phenylpyridin-2-yl)methanol."

    • Validation: Ensure the lid has a Teflon liner to prevent organic vapor creep.

  • Scenario B: Solution (Mother Liquor)

    • Solvent Check: Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate)?

    • Action: Segregate into the solvent-appropriate carboy.

    • Validation: Check the pH of the waste carboy before adding. If pH < 3, do not add this basic compound without neutralization.[2]

Detailed Disposal Procedures

Workflow Visualization

The following decision tree illustrates the logical flow for disposing of (5-Phenylpyridin-2-yl)methanol to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: (5-Phenylpyridin-2-yl)methanol StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved ContamCheck Contaminants? SolidPath->ContamCheck SolventCheck Solvent Type? LiquidPath->SolventCheck MetalWaste Heavy Metal Organic Waste ContamCheck->MetalWaste Contains Metals (Pd, Ni) SolidBin Solid Organic Waste Bin ContamCheck->SolidBin Pure Compound HaloWaste Halogenated Solvent Stream SolventCheck->HaloWaste DCM, CHCl3 NonHaloWaste Non-Halogenated Solvent Stream SolventCheck->NonHaloWaste MeOH, EtOAc, DMSO Incineration Final Disposal: High-Temp Incineration MetalWaste->Incineration SolidBin->Incineration HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision tree for the segregation and disposal of (5-Phenylpyridin-2-yl)methanol waste streams.

Standard Operating Procedure (SOP)

1. Container Selection:

  • Solids: Use a widemouth HDPE jar. Do not use metal cans as pyridine derivatives can complex with metals over time, potentially causing corrosion or contamination.[2]

  • Liquids: Use Nalgene (HDPE) or Safety-Coated Glass carboys.

2. Labeling (RCRA Compliance):

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Constituents: List "(5-Phenylpyridin-2-yl)methanol" explicitly. Do not just write "Organic Waste."

  • Hazard Checkboxes: Mark "Irritant" and "Toxic."

3. Storage (Satellite Accumulation Area):

  • Store in a secondary containment tray.

  • Incompatibility Lock: Store away from the Acid Waste stream.

  • Cap Torque: Ensure caps are hand-tight. Do not over-torque, but ensure a vapor seal.[2]

4. Final Handoff:

  • Contact your EHS (Environmental Health & Safety) department when the container is 90% full.

  • Request incineration. This compound should not be landfilled due to the potential for leaching nitrogenous heterocycles into groundwater.

Compatibility & Segregation Matrix

Use this table to prevent dangerous chemical interactions in your waste storage area.

Waste StreamCompatibilityMechanism of Failure
Non-Halogenated Organics (Acetone, MeOH)Compatible Ideal co-disposal stream.
Halogenated Organics (DCM, Chloroform)Compatible Safe, but segregating reduces disposal costs.[2]
Aqueous Acid (HCl, H₂SO₄)INCOMPATIBLE Exotherm Risk. Pyridine nitrogen protonates (

), generating heat.[2]
Strong Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE Explosion Risk. Oxidation of the alcohol or pyridine ring can lead to runaway reactions.[2]
Acyl Chlorides / Anhydrides INCOMPATIBLE The hydroxyl group (-OH) on the methanol arm will react to form esters and HCl gas.

Emergency Contingencies

Spill Response (Small Scale < 50g):

  • Evacuate the immediate area and alert nearby personnel.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[2]

    • Liquid: Absorb with vermiculite or sand.[5][6] Do not use paper towels alone (flammability risk if solvent is present).

  • Cleaning: Wipe the area with a dilute soap solution, followed by water.

  • Disposal: Place all cleanup materials into the solid hazardous waste bin.

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes. Pyridines can penetrate skin; monitor for systemic toxicity (nausea/dizziness).

  • Eye Contact: Flush for 15 minutes. The alcohol group increases water solubility, aiding flushing, but the phenyl ring increases tissue adherence.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282.[Link]

  • PubChem. (2024). Compound Summary: Phenyl(pyridin-2-yl)methanol (CID 315585).[7] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Phenylpyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Phenylpyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.